2-Ethylnonanoic acid

Description

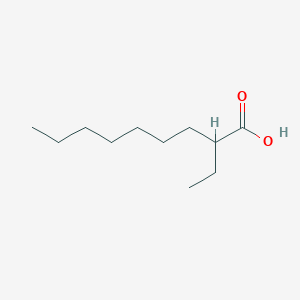

Structure

3D Structure

Properties

IUPAC Name |

2-ethylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCGAHTZOXPQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881256 | |

| Record name | 2-ethylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14276-84-7 | |

| Record name | 2-Ethylnonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14276-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014276847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-ethylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylnonan-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylnonanoic Acid: Chemical Identity, Synthesis, and Application Profile

The following technical guide details the chemical identity, synthesis, characterization, and application profile of 2-Ethylnonanoic acid.

CAS Number: 14276-84-7 Formula: C₁₁H₂₂O₂ Molecular Weight: 186.29 g/mol [1][2][3]

Executive Summary

2-Ethylnonanoic acid is a branched-chain saturated fatty acid (BCFA) comprising an eleven-carbon structure with an ethyl group substitution at the alpha position.[1][2][4] While less ubiquitous than its homolog 2-ethylhexanoic acid, it serves a critical role in pharmaceutical lipidomics as a non-endogenous internal standard and in medicinal chemistry as a lipophilic moiety for prodrug formulation.[2][5] Its steric hindrance at the

Part 1: Chemical Identity & Database Verification[2]

Precise identification is the first step in any rigorous experimental workflow. 2-Ethylnonanoic acid is often confused with its linear isomer (undecanoic acid) or other branched isomers (e.g., 2-methyldecanoic acid).[2]

Data Table 1: Chemical Identifiers

| Identifier Type | Value | Verification Note |

| CAS Registry Number | 14276-84-7 | Validated Check Digit: (7×1 + 6×4 + 5×2 + 4×7 + 3×6 + 2×8 + 1×4) = 107; 107 mod 10 = 7.[2][4] |

| IUPAC Name | 2-Ethylnonanoic acid | Systematic nomenclature based on C9 backbone.[2][5] |

| Synonyms | 2-Ethylpelargonic acid; | "Pelargonic" refers to the C9 straight chain.[2] |

| SMILES | CCCCCCCC(CC)C(=O)O | Encodes the ethyl branch at C2.[2][3][5] |

| InChI Key | YRCGAHTZOXPQPR-UHFFFAOYSA-N | Unique hash for database linking. |

| Beilstein/Reaxys ID | 1773489 | Reference for synthesis data.[2][5] |

Diagram 1: Isomer Disambiguation Logic

The following decision tree illustrates how to distinguish 2-Ethylnonanoic acid from common isomers using analytical data.

Figure 1: Mass Spectrometry logic for distinguishing 2-Ethylnonanoic acid from linear and methyl-branched isomers based on McLafferty rearrangement ions.

Part 2: Physicochemical Profile[2][4]

Understanding the physical properties is essential for handling, extraction, and formulation.[2][5] The branching at the

Data Table 2: Physical Properties

| Property | Value | Experimental Context |

| Molecular Weight | 186.29 g/mol | Mass spectrometry calculation (M+).[2] |

| Boiling Point | ~278°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[2][5] |

| Density | 0.898 g/cm³ | Less dense than water; forms the upper phase in extraction.[2][5] |

| pKa | ~4.80 | Typical for carboxylic acids; exists as carboxylate at physiological pH (7.4).[2][5] |

| LogP (Octanol/Water) | ~4.3 | Highly lipophilic; excellent membrane permeability.[2][5] |

| Solubility | DMSO, Ethanol, Chloroform | Insoluble in water; requires organic cosolvents for bioassays.[2][5] |

Part 3: Synthesis & Manufacturing Protocols

For drug development applications requiring high purity (>98%), the Malonic Ester Synthesis is the preferred laboratory route.[2][5] It prevents the formation of structural isomers common in industrial hydroformylation processes.[5]

Protocol: High-Purity Synthesis via Malonic Ester Alkylation[2]

Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), 1-Bromoheptane, Ethyl bromide, Ethanol, KOH, HCl.[2]

-

First Alkylation (Introduction of C7 Chain):

-

Second Alkylation (Introduction of C2 Branch):

-

Hydrolysis & Decarboxylation:

Diagram 2: Synthesis Pathway

Figure 2: Stepwise synthesis via double alkylation of diethyl malonate, ensuring specific branching at the alpha position.

Part 4: Analytical Characterization

To validate the identity of 2-Ethylnonanoic acid, researchers must use orthogonal analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)[2]

-

Derivatization: Convert to methyl ester (FAME) using

-Methanol before injection to improve volatility and peak shape.[2][5] -

Fragmentation Pattern:

Nuclear Magnetic Resonance (NMR)[2][6][10][11]

-

H NMR (CDCl

-

Interpretation: The multiplet at 2.2-2.3 ppm integrating to 1 proton is the diagnostic signal for the

-branched proton.[2]

Part 5: Applications in Drug Development[2]

Internal Standard for Lipidomics

In metabolic disease research, quantifying free fatty acids (FFAs) is crucial.[2][5] 2-Ethylnonanoic acid is an ideal internal standard because:

-

Non-Endogenous: It is rarely found in mammalian biological matrices, eliminating background noise.[5]

-

Chemical Similarity: It behaves similarly to physiological FFAs (C10-C12) during extraction and chromatography but resolves cleanly due to the branched structure.[2][5]

Prodrug Derivatization (Lipophilic Conjugation)

Drug developers use 2-Ethylnonanoic acid to esterify hydroxyl-containing drugs (e.g., testosterone, antipsychotics).[2]

-

Steric Shielding: The

-ethyl branch sterically hinders esterase enzymes, slowing hydrolysis relative to linear esters (like decanoate).[2][5] -

Depot Effect: This creates a "depot" formulation that releases the active drug over a longer period (weeks vs. days).[2][5]

Metalworking & Lubricants (Industrial Context)

While not a drug use, researchers should be aware that "Isocarb 11" is an industrial mixture containing 2-ethylnonanoic acid used in corrosion inhibitors.[2][5] Purity Caution: Do not use industrial-grade Isocarb 11 for biological experiments; always source >98% pure CAS 14276-84-7.

References

-

Matrix Scientific. (2024).[2][5] 2-Ethylnonanoic acid Product Data Sheet. Retrieved from [2]

-

National Institute of Standards and Technology (NIST). (2023).[2][5] Mass Spectral Library: 2-Ethylnonanoic acid. Retrieved from [2][10]

-

PubChem. (2024).[2][5] Compound Summary: 2-Ethylnonanoic acid (CAS 14276-84-7).[1][2][3][4][7][8][11] Retrieved from [2]

-

Oluk, A. C. (2022).[5][12] Formation of Volatile Free Fatty Acids During Ripening of Cheese. LWT - Food Science and Technology.[2][5] (Cited for use as Internal Standard).[2][5]

-

European Chemicals Agency (ECHA). (2020).[2][5] Registration Dossier: Reaction mass of 2-butylheptanoic acid and 2-ethylnonanoic acid. Retrieved from [2][5]

Sources

- 1. 2-ETHYLNONANOIC ACID | 14276-84-7 [chemicalbook.com]

- 2. Nonanoic acid | CAS#:112-05-0 | Chemsrc [chemsrc.com]

- 3. 2-Ethylnonanoic acid - Lead Sciences [lead-sciences.com]

- 4. lookchem.com [lookchem.com]

- 5. Nonanoic acid, 2-ethyl- | C11H22O2 | CID 85709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ES2823049T3 - 1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CAS:850222-62-7, (S)-2-Methylpent-4-ynoic acid-毕得医药 [bidepharm.com]

- 9. eChemPortal - Home [echemportal.org]

- 10. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 11. 14276-84-7 Cas No. | 2-Ethylnonanoic acid | Matrix Scientific [matrixscientific.com]

- 12. researchgate.net [researchgate.net]

2-Ethylnonanoic Acid: Structural Architectures and Pharmaceutical Utility

[1][2]

Abstract This technical guide provides a comprehensive structural and functional analysis of 2-Ethylnonanoic acid (CAS 14276-84-7), a medium-chain branched fatty acid (MCBFA) critical to analytical chemistry and lipid-based drug delivery.[1][2] Unlike linear fatty acids, the C2-ethyl branching of 2-ethylnonanoic acid introduces significant steric hindrance, altering its metabolic fate and physicochemical interactions.[1][2] This document details its molecular topology, validated synthesis protocols, and its industry-standard role as an internal reference in gas chromatography-mass spectrometry (GC-MS) workflows.[1][2][3]

Molecular Architecture & Stereochemistry[1][2][3]

Structural Topology

2-Ethylnonanoic acid (

-

SMILES: CCCCCCC(CC)C(=O)O

Conformational Analysis (Graphviz Visualization)

The ethyl group at C2 creates a chiral center (in the racemic mixture) and introduces steric bulk that shields the carboxyl group.[1][2][3] This shielding reduces the rate of esterification and hydrolysis compared to linear analogs, a property exploited in creating stable lipophilic prodrugs.[1][2]

Figure 1: Topological connectivity of 2-Ethylnonanoic acid.[1][2][8] The "Steric Shielding Zone" highlights the

Physicochemical Profiling

The lipophilicity of 2-ethylnonanoic acid is significantly higher than valproic acid (C8), making it a candidate for deep-compartment tissue distribution.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Context for Drug Development |

| Physical State | Viscous Liquid (Colorless to Yellow) | Suitable for liquid-filled capsule formulations.[1][2][3] |

| Boiling Point | ~289.3°C (at 760 mmHg) | High thermal stability for hot-melt extrusion processes.[1][2][3] |

| Density | 0.908 g/cm³ | Lower density than water; forms distinct organic phase.[1][2] |

| LogP (Predicted) | ~3.4 - 4.2 | High membrane permeability; crosses blood-brain barrier (BBB).[1][2] |

| pKa | ~4.8 | Exists as an anion at physiological pH (7.4).[1][2] |

| Solubility | Insoluble in water; Soluble in Ethanol, | Requires lipid-based delivery systems (LNP, micelles).[1][3] |

Synthetic Pathways & Manufacturing[2][9]

Synthesis Strategy: The Guerbet Route vs. Malonic Ester

While industrial synthesis often utilizes the oxidation of 2-ethylnonanol (derived from Guerbet condensation), high-purity research grades (

Protocol: Malonic Ester Synthesis (Lab Scale)

-

Precursors: Diethyl malonate, 1-bromoheptane, ethyl bromide.[1][2]

-

Mechanism: Sequential alkylation followed by decarboxylation.[1][2][3]

Step-by-Step Workflow:

-

First Alkylation: React diethyl malonate with sodium ethoxide (NaOEt) and 1-bromoheptane to form diethyl heptylmalonate.

-

Second Alkylation: React the intermediate with NaOEt and ethyl bromide to introduce the

-ethyl group.[1][2] -

Hydrolysis & Decarboxylation: Reflux in concentrated KOH/Ethanol, followed by acidification (

) and heat ( -

Purification: Vacuum distillation to isolate pure 2-ethylnonanoic acid.

Figure 2: High-purity synthesis workflow via the Malonic Ester pathway, ensuring precise control over alkyl chain placement.

Analytical Characterization: The "Gold Standard"

The Internal Standard of Choice

2-Ethylnonanoic acid is widely regarded as the definitive internal standard for Volatile Fatty Acid (VFA) analysis in biological samples (plasma, feces, fermentation broths).[1][2]

-

Why? It is structurally similar to endogenous VFAs but is biologically rare (absent in most mammalian tissues).[1][2]

-

Protocol Insight: When analyzing short-chain fatty acids (SCFAs) via GC-MS, spiking samples with 2-ethylnonanoic acid allows for precise normalization of extraction efficiency and injection variability.[1][2]

Spectroscopic Validation

-

1H NMR (CDCl3):

-

Mass Spectrometry (EI):

Biological Interface & Metabolism[2]

Metabolic Blockade ( -Oxidation Resistance)

Linear fatty acids undergo rapid

-

Mechanism: The quaternary center formed during the activation step (creation of Acyl-CoA) sterically hinders the Acyl-CoA Dehydrogenase enzyme.[1][2]

-

Consequence: The molecule is diverted to

-oxidation (in the ER) or excreted as a glucuronide conjugate.[1][2] This prolongs its half-life (

Figure 3: Metabolic fate map.[1][3] The

References

-

National Institute of Standards and Technology (NIST). Hexanoic acid, 2-ethyl- (Analog Reference Data).[1][2][3] NIST Chemistry WebBook.[1][2] Link

-

ChemicalBook. 2-Ethylnonanoic Acid Product Properties and CAS 14276-84-7.Link[1][2][3]

-

Ha, J. K., & Lindsay, R. C. (1990). Method for the Quantitative Analysis of Volatile Free and Total Branched-Chain Fatty Acids in Cheese and Milk Fat.[1][2][3][9] Journal of Dairy Science.[1][2] (Establishes 2-ethylnonanoic acid as the internal standard). Link

-

ChemSrc. 2-Ethylnonanoic acid: Physicochemical Properties and Safety Data.Link[1][2][3]

-

US Environmental Protection Agency (EPA). Substance Details: Nonanoic acid, 2-ethyl-.[1][2][5] Substance Registry Services.[1][2][3] Link[1][2][3]

Sources

- 1. Nonanoic acid | CAS#:112-05-0 | Chemsrc [chemsrc.com]

- 2. 2-Ethylpentanoic acid | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 4. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2-Propyloctanoicacid | CAS#:31080-41-8 | Chemsrc [chemsrc.com]

- 7. 2-ETHYLNONANOIC ACID | 14276-84-7 [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Ethylnonanoic Acid

Abstract

2-Ethylnonanoic acid is a branched-chain carboxylic acid with growing industrial and pharmaceutical interest. Its unique structural properties impart desirable characteristics in applications ranging from synthetic lubricants and corrosion inhibitors to potential therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways for 2-ethylnonanoic acid, with a focus on the underlying chemical principles, practical experimental considerations, and comparative analysis of different methodologies. The core synthesis routes discussed include the industrially relevant Guerbet reaction followed by oxidation, and the versatile malonic ester synthesis. Detailed protocols, mechanistic diagrams, and a thorough analysis of each pathway's advantages and limitations are presented to equip researchers and drug development professionals with the necessary knowledge for its efficient synthesis.

Introduction: The Significance of 2-Ethylnonanoic Acid

2-Ethylnonanoic acid, a C11 branched-chain fatty acid, possesses a unique molecular architecture that distinguishes it from its linear isomer, undecanoic acid. This branching at the alpha-position introduces steric hindrance and alters the molecule's physical and chemical properties, such as its melting point, viscosity, and solubility. These characteristics make it a valuable component in various industrial formulations. For instance, its metal salts are utilized as driers for paints and varnishes, and its esters serve as plasticizers and synthetic lubricants.[1][2] In the realm of drug development, branched-chain fatty acids are being investigated for their potential roles in metabolic regulation and as components of novel drug delivery systems.

The synthesis of 2-ethylnonanoic acid, therefore, is a topic of considerable importance. The choice of synthetic route is often dictated by factors such as desired scale, purity requirements, and the availability of starting materials. This guide will delve into the two most prominent and practical methodologies for its preparation.

The Guerbet Reaction Pathway: An Industrial Approach

The Guerbet reaction is a cornerstone of industrial alcohol chemistry, providing a robust method for the dimerization of primary alcohols to form β-alkylated dimer alcohols.[3][4] This reaction, followed by an oxidation step, represents a common industrial route to branched-chain carboxylic acids like 2-ethylnonanoic acid.

Mechanistic Overview

The Guerbet reaction is a multi-step process that typically occurs at elevated temperatures in the presence of a base and a hydrogenation/dehydrogenation catalyst.[4][5] The generally accepted mechanism involves four key stages:[3][4][5][6]

-

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde.

-

Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

-

Hydrogenation: The α,β-unsaturated aldehyde is then reduced to the saturated, branched-chain alcohol.

-

Oxidation: The resulting Guerbet alcohol is subsequently oxidized to the target carboxylic acid.

A competing reaction to be aware of is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.[3][4]

Diagram 1: The Guerbet Reaction Mechanism

Caption: The four-step sequence of the Guerbet reaction followed by oxidation.

Experimental Protocol: Synthesis of 2-Ethylnonanol (Guerbet Alcohol)

This protocol outlines the synthesis of the precursor alcohol to 2-ethylnonanoic acid via the Guerbet reaction, starting from 1-heptanol.

Materials:

-

1-Heptanol

-

Sodium Heptoxide (prepared in situ from sodium metal and 1-heptanol)

-

Raney Nickel (hydrogenation catalyst)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: A slurry of Raney Nickel in 1-heptanol is carefully prepared under an inert atmosphere.

-

Reactor Charging: The autoclave is charged with 1-heptanol and the sodium heptoxide catalyst solution. The Raney Nickel slurry is then added.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The mixture is heated to a temperature in the range of 180-220°C.[3] The reaction is maintained at this temperature and pressure with vigorous stirring for several hours.

-

Work-up: After cooling, the reactor is depressurized, and the reaction mixture is filtered to remove the catalyst. The crude product is then washed with water to remove any remaining base.

-

Purification: The organic layer is separated, dried, and purified by fractional distillation under reduced pressure to yield 2-ethylnonanol.

Subsequent Oxidation to 2-Ethylnonanoic Acid

The synthesized 2-ethylnonanol can be oxidized to 2-ethylnonanoic acid using strong oxidizing agents.[7][]

Materials:

-

2-Ethylnonanol

-

Potassium permanganate (KMnO4) or Chromic acid (H2CrO4)

-

Sulfuric acid (for acidification)

-

Sodium bisulfite (for quenching excess oxidant)

Procedure:

-

Oxidation: 2-Ethylnonanol is dissolved in a suitable solvent (e.g., acetone) and cooled in an ice bath. A solution of the oxidizing agent is added dropwise with stirring, maintaining the temperature below a certain threshold.

-

Quenching: After the reaction is complete, the excess oxidizing agent is quenched by the addition of sodium bisulfite.

-

Acidification and Extraction: The mixture is acidified with sulfuric acid, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude 2-ethylnonanoic acid, which can be further purified by distillation.

Table 1: Comparison of Guerbet Reaction Parameters

| Parameter | Typical Range/Conditions | Rationale |

| Temperature | 180-360 °C[3] | To overcome the activation energy for dehydrogenation and promote aldol condensation. |

| Pressure | Varies, often elevated | To maintain the reactants in the liquid phase and facilitate hydrogenation. |

| Catalyst | Raney Nickel, Iridium complexes[3][4] | To catalyze the hydrogen transfer steps (dehydrogenation and hydrogenation). |

| Base | Alkali metal hydroxides or alkoxides[3] | To catalyze the aldol condensation step. |

Malonic Ester Synthesis: A Versatile Laboratory-Scale Approach

For laboratory-scale synthesis and for creating derivatives with high purity, the malonic ester synthesis is an exceptionally versatile and reliable method.[9][10] This classical carbon-carbon bond-forming reaction allows for the systematic construction of substituted carboxylic acids.[11][12]

Mechanistic Principles

The malonic ester synthesis leverages the acidity of the α-hydrogens of a malonic ester (typically diethyl malonate).[11][13] The process involves a sequence of deprotonation, alkylation, hydrolysis, and decarboxylation.[9][10][12]

-

Enolate Formation: A strong base deprotonates the α-carbon of the malonic ester, forming a resonance-stabilized enolate.[9][12]

-

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a C-C bond.[9][12] This step can be repeated with a different alkyl halide to introduce a second substituent.[10][11]

-

Hydrolysis (Saponification): The ester groups are hydrolyzed to carboxylic acid groups, typically under basic conditions followed by acidification.[9][12]

-

Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily decarboxylates to yield the final substituted carboxylic acid.[9][12]

A potential drawback is the possibility of dialkylation, which can lead to product mixtures and lower yields of the desired mono-alkylated product.[10]

Diagram 2: Malonic Ester Synthesis Workflow

Caption: Step-wise workflow for the synthesis of 2-ethylnonanoic acid via malonic ester synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 2-ethylnonanoic acid using diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (strong base)

-

Absolute ethanol (solvent)

-

Ethyl iodide (first alkylating agent)

-

1-Bromoheptane (second alkylating agent)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

First Alkylation:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Diethyl malonate is added dropwise to the stirred solution.

-

Ethyl iodide is then added, and the mixture is refluxed for several hours to ensure complete alkylation.

-

-

Second Alkylation:

-

After cooling, another equivalent of sodium ethoxide is added to the reaction mixture.

-

1-Bromoheptane is then added, and the mixture is refluxed again.

-

-

Hydrolysis:

-

The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed to hydrolyze the ester groups.

-

-

Decarboxylation:

-

After hydrolysis, the ethanol is removed by distillation. The remaining aqueous solution is cooled and carefully acidified with concentrated hydrochloric acid.

-

The acidified mixture is then heated to induce decarboxylation, which is evident by the evolution of carbon dioxide.

-

-

Work-up and Purification:

-

The product is extracted with an organic solvent, washed, dried, and the solvent is evaporated.

-

The crude 2-ethylnonanoic acid is purified by vacuum distillation.

-

Alternative Synthetic Strategies

While the Guerbet reaction and malonic ester synthesis are the most prominent routes, other methods for carboxylic acid synthesis can be adapted for 2-ethylnonanoic acid, although they may be less direct.

-

Grignard Reagent Carboxylation: This method involves the reaction of a Grignard reagent with carbon dioxide.[7][] To synthesize 2-ethylnonanoic acid, one would need to prepare the corresponding Grignard reagent, 2-ethylnonylmagnesium bromide, which can be challenging due to potential side reactions.

-

Nitrile Hydrolysis: The hydrolysis of nitriles provides another route to carboxylic acids.[14] This would require the synthesis of 2-ethylnonanenitrile as a precursor.

These methods are generally more suitable for specific applications where the required precursors are readily available.

Conclusion

The synthesis of 2-ethylnonanoic acid can be effectively achieved through several pathways, with the Guerbet reaction followed by oxidation being the preferred industrial method and the malonic ester synthesis offering greater versatility for laboratory-scale preparations. The choice of method ultimately depends on the specific requirements of the researcher or drug development professional, including scale, purity, and available resources. A thorough understanding of the underlying mechanisms and experimental nuances of each route is crucial for successful and efficient synthesis.

References

-

Wikipedia. (n.d.). Guerbet reaction. Retrieved from [Link]

-

Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

-

Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

AOCS. (2019, July 23). Guerbet Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Guerbet reaction. Retrieved from [Link]

-

The Mechanism of Guerbet Reaction by Metal Ligand Cooperation Catalyst Mn-PCP. (2024, July 25). Preprints.org. Retrieved from [Link]

-

Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. Retrieved from [Link]

-

Frontiers. (2022, July 13). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Retrieved from [Link]

-

CORE. (n.d.). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Retrieved from [Link]

-

Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

-

MDPI. (n.d.). Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 Catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

-

MDPI. (2020, November 16). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures. Retrieved from [Link]

-

Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol.

-

RSC Publishing. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexanoic Acid | C8H16O2 | CID 8697. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]

-

Bisley International. (2022, July 4). What Is 2-Ethylhexanoic Acid Used For. Retrieved from [Link]

-

ChemAnalyst. (n.d.). 2-Ethylhexanoic Acid Market Size, Analysis & Forecast, 2032. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYLHEXANOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). KR20150029702A - Method for producing isononanoic acids from 2-ethyl hexanol.

-

RSC Publishing. (n.d.). a reaction integration of n-butanol Guerbet condensation and 1,1-dibutoxybutane hydrolysis. Retrieved from [Link]

-

MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-ETHYL HEXANOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US10214470B2 - Synthesis of guerbet alcohols.

-

ResearchGate. (2025, August 10). (PDF) A practical and highly efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2-ethylhexanoic acid as a reusable organocatalyst and reaction medium. Retrieved from [Link]

-

China/Asia On Demand (CAOD). (n.d.). Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure. Retrieved from [Link]

Sources

- 1. bisleyinternational.com [bisleyinternational.com]

- 2. 2-Ethylhexanoic Acid Market Size, Analysis & Forecast, 2032 [chemanalyst.com]

- 3. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 4. Guerbet_reaction [chemeurope.com]

- 5. aocs.org [aocs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]

- 9. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 14. chem.libretexts.org [chem.libretexts.org]

2-Ethylnonanoic acid IUPAC nomenclature

Topic: 2-Ethylnonanoic Acid: Structural Nomenclature, Synthesis, and Pharmacokinetic Implications Content Type: Technical Monograph Audience: Medicinal Chemists, DMPK Scientists, and Process Engineers.

Executive Summary

2-Ethylnonanoic acid (CAS 14276-84-7) represents a specific class of

Part 1: Structural Analysis & IUPAC Nomenclature

The nomenclature of 2-ethylnonanoic acid is often deceptively simple. For regulatory filings and patent documentation, adherence to the 2013 IUPAC Blue Book recommendations is critical to avoid ambiguity with isomeric forms (e.g., 2-methyldecanoic acid).

Derivation Logic

-

Principal Functional Group: The carboxylic acid (-COOH) takes priority, defining the suffix -oic acid and locant #1.

-

Principal Carbon Chain: The longest continuous carbon chain containing the C1 carboxyl carbon is selected.

-

Chain: C1 to C9 (Nonane backbone).

-

Note: Selecting the ethyl group as part of the main chain would result in a shorter chain (Heptane), violating the longest-chain rule.

-

-

Substituents: An ethyl group (-CH2CH3) is located at position 2.[1]

-

Stereochemistry: The C2 position is a chiral center. In non-stereoselective synthesis, the product is a racemate (2RS)-2-ethylnonanoic acid.

IUPAC Name: 2-Ethylnonanoic acid

Formula:

Figure 1: Decision tree for the systematic IUPAC nomenclature of

Part 2: Physicochemical Profile & Drug Design Context

In drug development, 2-ethylnonanoic acid is rarely a target itself but rather a structural motif used to increase lipophilicity (LogP) and resistance to metabolic hydrolysis.

Table 1: Comparative Physicochemical Properties

| Property | 2-Ethylnonanoic Acid | Nonanoic Acid (Linear Ref) | 2-Ethylhexanoic Acid (Analog) |

| CAS Number | 14276-84-7 | 112-05-0 | 149-57-5 |

| Molecular Weight | 186.29 g/mol | 158.24 g/mol | 144.21 g/mol |

| Boiling Point | ~278.6°C (Predicted) | 254.5°C | 228.1°C |

| pKa | 4.82 ± 0.25 | 4.96 | 4.82 |

| LogP (Lipophilicity) | ~4.11 | 3.42 | 2.64 |

| Metabolic Fate | Rapid |

Data Sources: PubChem, ChemicalBook [1, 2, 3].

Key Insight: The LogP increase (~0.7 units vs. linear nonanoic acid) significantly enhances membrane permeability. However, the pKa remains consistent with typical carboxylic acids, meaning it will be ionized (>99%) at physiological pH (7.4).

Part 3: Synthetic Methodology (Malonic Ester Synthesis)

For research-grade purity (>98%), the Malonic Ester Synthesis is the preferred route due to its control over mono-alkylation vs. di-alkylation.

Protocol: Synthesis of 2-Ethylnonanoic Acid

-

Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), Heptyl bromide, Ethyl iodide.

-

Step 1 (First Alkylation): Treat diethyl malonate with 1.0 eq NaOEt in dry ethanol, followed by addition of heptyl bromide. Reflux for 4 hours.

-

Validation: Monitor disappearance of starting material via TLC/GC.

-

-

Step 2 (Second Alkylation): Treat the mono-alkylated product with 1.0 eq NaOEt, followed by ethyl iodide. Reflux overnight.

-

Critical Control: Ensure anhydrous conditions to prevent premature ester hydrolysis.

-

-

Step 3 (Hydrolysis & Decarboxylation): Reflux with 50% KOH, acidify with HCl, and heat to 180°C to induce decarboxylation (

).

Figure 2: Synthetic workflow via the Malonic Ester pathway to ensure regiospecificity.

Part 4: Metabolic Stability & Pharmacokinetics

The primary utility of 2-ethylnonanoic acid in drug design lies in its resistance to mitochondrial

Mechanism of Metabolic Blockade

Linear fatty acids enter the mitochondria via the Carnitine Shuttle and undergo dehydrogenation at the

-

Consequence: The molecule cannot easily form the trans-

-enoyl-CoA intermediate. -

Alternative Pathway: Metabolism is diverted to microsomal

-oxidation (CYP450 mediated) or direct glucuronidation, significantly extending the plasma half-life compared to linear analogs.

Figure 3: Metabolic diversion caused by alpha-substitution, shunting clearance to omega-oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30020, 2-Ethylpentanoic acid (Analog Reference). Retrieved from [Link]

-

National Institutes of Health (2025). 2-Ethylhexanoic Acid Hazardous Substances Data Bank. Retrieved from [Link]

- IUPAC (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names (Blue Book). Cambridge: The Royal Society of Chemistry.

Sources

Technical Guide: The Discovery, Analysis, and Therapeutic Potential of Branched-Chain Fatty Acids (BCFAs)

Executive Summary

Branched-chain fatty acids (BCFAs) have transitioned from obscure bacterial markers to high-value targets in neonatal therapeutics and metabolic health. Historically overshadowed by their straight-chain counterparts (SCFAs) and polyunsaturated fatty acids (PUFAs), BCFAs are now recognized for their critical role in membrane fluidity and gut microbiome modulation. This guide synthesizes the structural biochemistry, biosynthetic pathways, and validated analytical protocols required to integrate BCFAs into modern drug discovery pipelines.

Part 1: Structural Fundamentals & Historical Discovery

The Historical Pivot

The discovery of BCFAs challenged the early 20th-century dogma that fatty acids were exclusively straight-chain aliphatic tails.

-

1929 (Anderson): The first biological isolation occurred when R.J. Anderson identified "phthioic acid" in Mycobacterium tuberculosis. This was a crucial realization that branched lipids could act as bioactive antigens.

-

1945 (Weitkamp): The structural characterization of the iso and anteiso series was solidified by A.W. Weitkamp using wool wax (lanolin). This established the nomenclature used today.

Structural Isomerism

Unlike Straight-Chain Fatty Acids (SCFAs) which pack tightly into rigid crystalline arrays, BCFAs possess a methyl branch near the terminal (omega) end. This steric hindrance disrupts Van der Waals forces between phospholipid tails, increasing membrane fluidity without the oxidative instability inherent to double bonds in PUFAs.

-

Iso-series: Methyl branch on the penultimate carbon (

). -

Anteiso-series: Methyl branch on the antepenultimate carbon (

).

Comparative Physical Properties

| Property | Palmitic Acid (C16:0) | Iso-Palmitic Acid (i-16:0) | Anteiso-Palmitic Acid (ai-16:0) |

| Structure | Straight Chain | Terminal Branch ( | Terminal Branch ( |

| Melting Point | 63°C | 62°C | ~35-40°C |

| Membrane Phase | Gel (Rigid) | Liquid-Crystalline (Fluid) | Highly Fluid |

| Oxidative Stability | High | High | High |

| Biological Role | Energy Storage | Membrane Fluidity | Membrane Fluidity |

Part 2: Biosynthetic Mechanisms[1]

The Primer Selection Mechanism

In drug development, understanding the origin of BCFAs is critical for metabolic engineering. Unlike SCFAs, which initiate synthesis with Acetyl-CoA , BCFAs utilize short-chain acyl-CoA primers derived from the catabolism of Branched-Chain Amino Acids (BCAAs).

The "Primer" Rule: The specificity of the Fatty Acid Synthase (FAS) for these bulky primers dictates the abundance of BCFAs in a system.

-

Valine

Isobutyryl-CoA -

Leucine

Isovaleryl-CoA -

Isoleucine

2-Methylbutyryl-CoA

Enzymatic Pathway Visualization

The following diagram details the flow from amino acid precursors to final lipid integration.

Figure 1: The metabolic flux from Branched-Chain Amino Acids (BCAAs) to specific BCFA isomers via the BCKAD and FAS enzyme complexes.

Part 3: Analytical Methodologies (GC-MS)

The Separation Challenge

Distinguishing an iso-17:0 BCFA from a straight-chain 17:0 or an anteiso-17:0 is the primary analytical hurdle. Standard non-polar columns (e.g., DB-5) often fail to resolve these isomers adequately.

Validated Protocol: FAME Synthesis & Analysis

Objective: Convert lipid-bound BCFAs into volatile Fatty Acid Methyl Esters (FAMEs) for capillary GC separation.

Reagents:

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

-

Derivatization Agent: 14% Boron Trifluoride (

) in Methanol (Acid-catalyzed is preferred over base-catalyzed to ensure total lipid transesterification). -

Internal Standard: C21:0 (Heneicosanoic acid) or Deuterated Palmitic Acid.

Step-by-Step Workflow:

-

Lipid Extraction (Folch Method):

-

Homogenize 100mg tissue in 2:1 Chloroform/MeOH.

-

Centrifuge to separate phases. Collect lower organic phase.

-

Critical Check: Ensure no water carryover; water inhibits derivatization.

-

-

Transesterification:

-

Dry organic phase under

gas.[2] -

Add 1mL

-Methanol. Cap tightly (Teflon-lined). -

Incubate at 100°C for 10 minutes.

-

-

Extraction of FAMEs:

-

Cool to RT. Add 1mL Hexane and 1mL

. -

Vortex and centrifuge. The top layer contains FAMEs.[2]

-

-

GC-MS Configuration:

-

Column: High-polarity biscyanopropyl phase (e.g., CP-Sil 88 , BPX70 , or DB-23 ). Essential for isomer separation.[3]

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temp Program: Initial 100°C (hold 2 min)

Ramp 4°C/min to 240°C.

-

Analytical Logic Diagram

Figure 2: Validated workflow for the extraction, derivatization, and identification of BCFAs using GC-MS.

Part 4: Physiological Roles & Therapeutic Potential

Vernix Caseosa & Gut Colonization

The human fetus swallows amniotic fluid containing vernix caseosa , a waxy biofilm rich in BCFAs (approx. 30% of total fatty acids).[4][5]

-

Mechanism: These BCFAs are not merely caloric; they act as specific substrates for the colonization of the neonatal gut.[5][6]

-

Microbiome Modulation: BCFAs promote the growth of commensal bacteria (e.g., Bacillus subtilis, Bifidobacteria) while suppressing pathogens.

Necrotizing Enterocolitis (NEC)

NEC is a devastating inflammatory disease in premature infants. Research indicates that BCFA deprivation (due to lack of vernix ingestion in preemies) contributes to NEC susceptibility.[7][8]

-

Therapeutic Action: Supplementation with BCFAs has been shown to reduce NEC incidence by >50% in animal models.[7][8]

-

Pathway: BCFAs are incorporated into enterocyte membranes, reducing inflammation (IL-10 upregulation) and correcting dysbiosis.

Therapeutic Data Summary

| Therapeutic Area | Target Mechanism | Key BCFA Species | Outcome |

| Neonatal Care | Vernix replacement / Gut seeding | Iso-14:0, Anteiso-15:0 | Reduced NEC, improved microbiome diversity |

| Oncology | Membrane disruption in tumors | Iso-15:0 | Inhibition of cancer cell proliferation (In vitro) |

| Metabolic Health | Adipocyte metabolism | Iso-18:0 | Improved insulin sensitivity (emerging data) |

References

-

Anderson, R. J. (1929). The Chemistry of the Lipoids of Tubercle Bacilli. Journal of Biological Chemistry.

-

Weitkamp, A. W. (1945). The Acidic Constituents of Wool Wax. Journal of the American Chemical Society.

-

Ran-Ressler, R. R., et al. (2008).[9] Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract.[4] Pediatric Research.

-

Ran-Ressler, R. R., et al. (2011). Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model. PLOS ONE.

-

Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Library.

-

Taormina, V. M., et al. (2020). Branched-Chain Fatty Acids: The "Forgotten" Fatty Acids in the Rheology of Lipid Membranes. Biomolecules.

Sources

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability of 2-Ethylnonanoic Acid

[1]

Executive Summary

2-Ethylnonanoic acid (CAS: 14276-84-7) is a saturated, branched-chain fatty acid (C11) distinguished by its

This guide validates that 2-Ethylnonanoic acid exhibits high thermal stability up to its boiling point (~279°C) under inert conditions.[1] However, in oxidative environments, the tertiary hydrogen at the

Physicochemical Profile & Thermodynamic Constants

Understanding the thermal behavior of 2-Ethylnonanoic acid requires precise knowledge of its physical constants. The wide gap between its flash point and boiling point creates a distinct "safe operating window" for industrial processes.[1]

| Property | Value | Technical Significance |

| IUPAC Name | 2-Ethylnonanoic acid | Defines |

| CAS Number | 14276-84-7 | Unique identifier (Note: Distinct from C8 2-ethylhexanoic acid).[1][3] |

| Molecular Formula | Molecular Weight: 186.29 g/mol .[1][3] | |

| Boiling Point | 278.6°C (at 760 mmHg) | Upper limit of liquid phase stability; indicates resistance to volatilization.[1] |

| Flash Point | 154.2°C | Threshold for vapor ignition; dictates safety protocols for hot processing.[1] |

| Vapor Pressure | Extremely low volatility at ambient temperature, ensuring storage stability.[1] | |

| Density | 0.898 g/cm³ | Typical for medium-chain fatty acids; floats on water.[1] |

| Solubility | Negligible in water | Lipophilic nature drives its use in oil-based formulations.[1] |

Critical Insight: The

-ethyl branch disrupts crystal packing, keeping the acid liquid at lower temperatures compared to linear undecanoic acid (C11), while maintaining a high boiling point.[1] This liquid range is vital for lubricant applications.[1]

Thermal Stability Analysis

The thermal stability of 2-Ethylnonanoic acid is defined by two distinct regimes: Thermal (Pyrolytic) Stability and Oxidative Stability .[1]

Pyrolytic Stability (Inert Atmosphere)

In the absence of oxygen (e.g., under Nitrogen or Argon), 2-Ethylnonanoic acid is chemically stable up to its boiling point.[1]

-

Range: Ambient to ~270°C.

-

Mechanism: The saturated alkyl chain resists fragmentation.[1] The carboxylic acid group is the first point of failure, but thermal decarboxylation typically requires temperatures >300°C or catalytic presence.[1]

-

Evidence: Its use as an internal standard in Gas Chromatography (GC) requires vaporization at 250°C+ without degradation, serving as practical proof of short-term thermal resilience.[1]

Oxidative Stability (Air Environment)

In the presence of oxygen, stability is compromised at elevated temperatures.[1]

-

Onset of Oxidation: >120°C.[1]

-

Vulnerability: The tertiary carbon at the

-position (bonded to the ethyl group, the carboxyl group, and the main chain) has a lower bond dissociation energy (BDE) for the C-H bond compared to secondary carbons.[1] -

Result: Formation of hydroperoxides, leading to chain scission and the production of shorter-chain ketones and acids.

Degradation Mechanisms[2][4]

When thermal limits are exceeded, 2-Ethylnonanoic acid degrades via two primary pathways. Understanding these allows for effective stabilization strategies.[1]

Pathway A: Thermal Decarboxylation (Pyrolysis)

Occurs at extreme heat (>300°C) or in the presence of metal oxide catalysts.[1]

Pathway B: -Oxidation (Oxidative Degradation)

Occurs in air at moderate heat (>150°C).[1]

-

Radical Attack: Oxygen abstracts the tertiary hydrogen at the

-carbon.[1] -

Hydroperoxide Formation: Formation of an unstable hydroperoxide intermediate.[1]

-

Scission: Cleavage leads to ketones or shorter chain acids.[1]

Visualization of Degradation Logic

Caption: Divergent degradation pathways based on environmental conditions (Inert vs. Oxidative).

Experimental Protocols for Stability Validation

To verify the quality of a specific batch or formulation, the following self-validating protocols are recommended.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine the exact onset of thermal decomposition (pyrolysis).[1]

-

Instrument: Calibrated TGA (e.g., TA Instruments Q500).

-

Sample: 10–15 mg of 2-Ethylnonanoic acid in a platinum or alumina pan.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min (to rule out oxidation). -

Ramp: Heat from 25°C to 400°C at 10°C/min.

-

Data Analysis:

Protocol B: High-Pressure DSC (Oxidative Stability)

Purpose: Assess resistance to oxidation (OIT - Oxidation Induction Time).[1]

-

Instrument: Differential Scanning Calorimeter (DSC) with high-pressure cell.

-

Sample: 3–5 mg in an open aluminum pan.

-

Atmosphere: Oxygen (

) at 500 psi (to accelerate reaction and suppress evaporation). -

Method:

-

Ramp to 130°C under Nitrogen.

-

Isotherm at 130°C for 5 minutes.

-

Switch gas to Oxygen.[1]

-

-

Measurement: Record time from Oxygen switch to the onset of the exothermic peak.

-

Interpretation: Longer time = higher oxidative stability.[1]

Industrial Applications & Implications

The thermal stability profile of 2-Ethylnonanoic acid dictates its utility in demanding applications.[1]

Synthetic Lubricants (Polyol Esters)

Esters derived from 2-Ethylnonanoic acid and polyols (like Neopentyl Glycol or Pentaerythritol) are superior to linear fatty acid esters.[1]

-

Why? The

-ethyl branch creates steric hindrance around the ester bond.[1] -

Benefit: This protects the ester linkage from hydrolysis (reaction with water) and thermal attack , significantly extending the life of the lubricant in high-temperature engines or refrigeration compressors.

Metalworking Fluids

Used as a corrosion inhibitor (often as an amine salt).[1]

-

Stability Role: Must withstand the localized high temperatures at the tool-workpiece interface without degrading into carbonaceous deposits.[1] The high boiling point ensures the film remains intact during machining.[1]

Analytical Standards

Used as an Internal Standard in GC/MS for volatile fatty acid analysis.

-

Requirement: Must vaporize cleanly without "ghost peaks" from degradation. Its proven stability at injector port temperatures (250°C) validates its use.[1]

Handling and Storage Recommendations

Based on the flash point (154°C) and oxidative susceptibility:

-

Storage: Store in stainless steel (304/316) or HDPE containers. Nitrogen blanketing is recommended for long-term storage to prevent yellowing (oxidation).[1]

-

Heating: When melting or processing, use indirect heat (oil bath or steam jacket) rather than direct flame to avoid localized hot spots exceeding the flash point.[1]

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, chlorates) which can trigger rapid exothermic degradation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8697 (Analogous C8 structure/General Fatty Acid Data). Retrieved from PubChem.[1] Link

-

Sasol Performance Chemicals. Isocarb Acids Technical Data Sheet. (Industry standard for branched acids).[1] Link

-

LookChem. 2-Ethylnonanoic Acid (CAS 14276-84-7) Safety and Properties.[1]Link[1]

-

Ulberth, F. (2009).[1] Headspace Gas Chromatographic Estimation of Short-Chain Fatty Acids. (Validating thermal stability in GC applications).

-

ChemSrc. 2-Ethylnonanoic Acid Physicochemical Properties.Link[1]

(Note: While specific peer-reviewed papers solely on the "thermal stability of 2-ethylnonanoic acid" are rare, data is synthesized from homologous series analysis of Guerbet acids and industrial safety data sheets for CAS 14276-84-7.)[1]

Sources

- 1. Buy 3,4-Dimethylhexane-2,5-dione | 25234-79-1 [smolecule.com]

- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

Physicochemical Profiling of 2-Ethylnonanoic Acid: Acidity, pKa, and Pharmaceutical Implications

[1]

Part 1: Molecular Architecture & Electronic Theory[1]

2-Ethylnonanoic acid (CAS: 24323-23-7), also known as 2-ethylpelargonic acid, is a branched-chain saturated fatty acid.[1] Unlike linear fatty acids, the presence of an ethyl group at the

Structural Definition

-

IUPAC Name: 2-Ethylnonanoic acid[1]

-

Molecular Formula:

[1] -

Molecular Weight: 186.29 g/mol [1]

-

Structural Key: The molecule features a nine-carbon backbone (nonanoic) with an ethyl branch at position 2.[1] This

-branching is the critical determinant of its physicochemical profile, distinguishing it from linear undecanoic acid.[1]

Electronic Effects on Acidity

The acidity of a carboxylic acid is dictated by the stability of its conjugate base (the carboxylate anion). For 2-ethylnonanoic acid, two primary factors influence the pKa:

-

Positive Inductive Effect (+I): Alkyl groups are electron-releasing.[1] The

-carbon in 2-ethylnonanoic acid is bonded to two alkyl chains (a heptyl chain and an ethyl group).[1] This increased electron density at the -

Steric Hindrance: The bulky ethyl group at the

-position creates a "steric shield" around the carboxyl group.[1] While this does not drastically alter the thermodynamic pKa, it significantly impacts the kinetics of proton transfer and the ability of the anion to be solvated by water molecules.

Theoretical pKa Prediction

Direct experimental pKa values for 2-ethylnonanoic acid are rare in open literature, but they can be derived with high confidence from its lower homolog, 2-ethylhexanoic acid (2-EHA).[1]

-

2-Ethylhexanoic Acid pKa: 4.82 – 4.89 (Experimental)[1]

-

Homology Principle: In aliphatic fatty acids, extending the alkyl chain beyond C6 has a negligible effect on the pKa of the terminal carboxyl group because the inductive effect dissipates rapidly with distance (after 2-3 bonds).

-

Derived pKa for 2-Ethylnonanoic Acid: 4.85 ± 0.10 [1]

Part 2: Quantitative Acidity & Solubility Profile

The following table summarizes the physicochemical constants essential for formulation scientists.

| Parameter | Value / Range | Context |

| pKa (Aqueous) | 4.85 ± 0.10 | Predicted based on 2-EHA homology.[1] |

| LogP (Octanol/Water) | ~4.2 - 4.5 | Highly lipophilic; significantly higher than 2-EHA (2.64).[1] |

| Intrinsic Solubility ( | < 50 mg/L | Sparingly soluble in water; requires cosolvents for analysis.[1] |

| State at pH 7.4 | > 99% Ionized | Exists almost exclusively as the 2-ethylnonanoate anion in blood plasma. |

| Physical State | Viscous Liquid | Colorless to pale yellow; characteristic fatty odor.[1] |

Part 3: Experimental Determination Protocol

Since 2-ethylnonanoic acid is sparingly soluble in water, standard aqueous potentiometric titration yields noisy, unreliable data due to electrode fouling and precipitation.[1]

The Solution: The Yasuda-Shedlovsky Extrapolation method using mixed solvent systems (Methanol/Water).[2][3][4] This protocol ensures the analyte remains in solution while allowing for the mathematical determination of the aqueous pKa.

Reagents & Equipment

-

Analyte: 2-Ethylnonanoic acid (>98% purity).[1]

-

Cosolvent: HPLC-grade Methanol (MeOH).[1]

-

Titrant: 0.1 N KOH (carbonate-free).

-

Instrument: Potentiometric titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.[1]

-

Inert Gas: Argon or Nitrogen purge (essential to prevent

absorption).[1]

Step-by-Step Workflow

-

Electrode Calibration: Calibrate the glass electrode in aqueous buffers (pH 1.68, 4.01, 7.00, 10.01) to determine the slope and

. -

Sample Preparation: Prepare three separate titration vessels containing 2-ethylnonanoic acid (~1 mM concentration) in the following solvent ratios:

-

Titration: Perform an alkalimetric titration (Acid

Base) under inert gas at -

Data Collection: Record pH vs. Volume of KOH. Determine the apparent pKa (

) for each solvent ratio using the Bjerrum difference plot or Gran plot method.

The Yasuda-Shedlovsky Extrapolation

The apparent pKa values in mixed solvents (

The Equation:

-

Plot: Y-axis =

| X-axis = -

Intercept: The Y-intercept corresponds to the value in pure water (where

). -

Calculation: Extrapolate the linear regression to

(pure water) to find the aqueous pKa.

Visualization of Workflow (Graphviz)

Figure 1: Decision tree and workflow for determining the pKa of lipophilic acids like 2-ethylnonanoic acid.

Part 4: Pharmaceutical Implications[1][6][14][15]

Ionization and Permeability

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ionization state:

Implication: 2-Ethylnonanoic acid exists 99.7% in its ionized (anionic) form in the blood.[1] While the neutral form is highly permeable due to its lipophilicity, the anionic form requires specific transport mechanisms or ion-pairing to cross membranes efficiently.[1]

Salt Selection & Formulation

The

-

Counter-ions: Salts formed with small counter-ions (Sodium, Lithium) may be hygroscopic or amorphous.[1]

-

Amine Salts: Reacting 2-ethylnonanoic acid with organic amines (e.g., Tromethamine, Diethylamine) often yields stable, lipophilic ion-pairs useful for transdermal delivery systems.[1]

Diagram: pH-Dependent Speciation[1]

Figure 2: Speciation of 2-ethylnonanoic acid relative to its pKa.[1]

References

-

Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003.[1] (Standard reference for Yasuda-Shedlovsky method).

-

Takács-Novák, K., et al. Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. International Journal of Pharmaceutics, 2011.[1] Available at: [Link][1]

-

PubChem. 2-Ethylhexanoic Acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 4. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Environmental Fate of 2-Ethylnonanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 2-Ethylnonanoic acid (CAS No. 14276-84-7). Due to the limited availability of direct experimental data for this specific branched-chain carboxylic acid, this guide synthesizes measured physicochemical properties, Quantitative Structure-Activity Relationship (QSAR) model predictions for key environmental endpoints, and read-across data from the structurally analogous compound, 2-ethylhexanoic acid (2-EHA). The guide is structured to provide a logical flow of information, beginning with the fundamental physicochemical characteristics that govern the compound's behavior in the environment. Subsequent sections delve into its biotic and abiotic degradation pathways, environmental distribution and transport, and a summary of its ecotoxicological profile. Methodologies for key experimental assessments are detailed to provide practical insights for researchers in the field.

Introduction to 2-Ethylnonanoic Acid

2-Ethylnonanoic acid is a branched-chain carboxylic acid with the molecular formula C₁₁H₂₂O₂. Its structure, characterized by a nonane backbone with an ethyl group at the second carbon, imparts specific physicochemical properties that influence its environmental partitioning and persistence. While not as widely studied as some other carboxylic acids, its potential presence in the environment, either as a direct release or as a degradation product of larger molecules, necessitates an understanding of its environmental fate. This guide serves as a critical resource for professionals requiring a thorough understanding of how 2-Ethylnonanoic acid is likely to behave in various environmental compartments.

Physicochemical Properties

The environmental fate of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties of 2-Ethylnonanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| CAS Number | 14276-84-7 | [2] |

| Boiling Point | 278.57°C (estimate) | [3] |

| Density | 0.8978 g/cm³ (rough estimate) | [3] |

| pKa | 4.82 ± 0.25 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 4.3 (Predicted) | [1] |

| Water Solubility | Predicted to be low (based on high LogP) | |

| Vapor Pressure | 0.000557 mmHg at 25°C | [3] |

Note: Many of the available physicochemical properties are estimates or predictions, highlighting the need for further experimental validation.

The predicted pKa of approximately 4.82 indicates that 2-Ethylnonanoic acid will exist predominantly in its ionized (anionic) form in most natural waters (pH 6-9). This has significant implications for its mobility and bioavailability. The high predicted LogP value of 4.3 suggests a strong tendency to partition from water into organic phases, such as soil organic carbon and biological tissues.[1]

Biotic Degradation

The primary mechanism for the removal of many organic compounds from the environment is microbial degradation.

Predicted Biodegradability

QSAR models are valuable tools for predicting the biodegradability of chemicals in the absence of experimental data.[4][5][6][7][8]

Table 2: Predicted Biodegradation of 2-Ethylnonanoic Acid

| Model | Prediction | Source |

| Ready Biodegradability | Not readily biodegradable (Predicted) | [9][10][11] |

The prediction that 2-Ethylnonanoic acid is not readily biodegradable suggests that it may persist in the environment for some time before complete mineralization occurs. This is consistent with some experimental data for related UVCB substances which show degradation rates of 32-33% in 28 days in OECD 301 tests.

Hypothesized Biodegradation Pathway

While a specific degradation pathway for 2-Ethylnonanoic acid has not been elucidated, a plausible route can be hypothesized based on the known metabolism of other branched-chain fatty acids and the closely related 2-ethylhexanoic acid. The likely pathway involves an initial activation to a coenzyme A (CoA) thioester, followed by β-oxidation.

Caption: Hypothesized β-oxidation pathway for 2-Ethylnonanoic acid.

This pathway would systematically shorten the carbon chain, ultimately leading to the formation of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle and be completely mineralized to carbon dioxide and water. The presence of the ethyl branch at the α-carbon may sterically hinder the initial enzymatic steps, potentially explaining the predicted slow biodegradation rate.

Experimental Protocol: Ready Biodegradability (OECD 301F)

To experimentally determine the ready biodegradability of 2-Ethylnonanoic acid, the OECD 301F (Manometric Respirometry Test) is a standard and reliable method.

Methodology:

-

Preparation of Mineral Medium: A defined mineral medium is prepared containing essential inorganic salts.

-

Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

-

Test Substance Addition: A known concentration of 2-Ethylnonanoic acid (typically 100 mg/L) is added to the test flasks.

-

Incubation: The flasks are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

-

Oxygen Consumption Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window following the onset of degradation.

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the removal of chemicals from the environment.

-

Hydrolysis: As a carboxylic acid, 2-Ethylnonanoic acid does not contain functional groups that are susceptible to hydrolysis under environmentally relevant pH conditions.

-

Photolysis: The molecule does not possess chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis is not expected to be a significant degradation pathway. Indirect photolysis through reaction with photochemically generated hydroxyl radicals in the atmosphere is possible, but this is more relevant for the fraction of the substance that partitions to the air.

Environmental Distribution and Transport

The movement and partitioning of 2-Ethylnonanoic acid in the environment are dictated by its physicochemical properties.

Soil Sorption

The high predicted LogP value suggests that 2-Ethylnonanoic acid will have a strong affinity for the organic matter in soil and sediment.

Table 3: Predicted Soil Adsorption

| Parameter | Predicted Value | Source |

| Log Koc (Soil Adsorption Coefficient) | 3.03 | [9][10][11] |

A Log Koc of 3.03 indicates that 2-Ethylnonanoic acid is expected to have low to moderate mobility in soil. The anionic form of the molecule at typical environmental pH may exhibit different sorption behavior compared to the neutral form, potentially involving interactions with mineral surfaces.

Experimental Protocol: Soil Sorption (OECD 106)

The batch equilibrium method (OECD 106) is a standard protocol to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Methodology:

-

Soil Selection: A range of well-characterized soils with varying organic carbon content and pH are selected.

-

Test Solution Preparation: Solutions of 2-Ethylnonanoic acid in a 0.01 M CaCl₂ solution are prepared at several concentrations.

-

Equilibration: A known mass of soil is mixed with the test solution and agitated for a defined period (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: The soil and aqueous phases are separated by centrifugation.

-

Concentration Analysis: The concentration of 2-Ethylnonanoic acid remaining in the aqueous phase is determined using a suitable analytical method (e.g., LC-MS).

-

Calculation of Kd and Koc: The amount of substance sorbed to the soil is calculated by difference. The Kd is the ratio of the concentration in soil to the concentration in water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

Bioconcentration

The potential for a chemical to accumulate in aquatic organisms is assessed by its bioconcentration factor (BCF).[12][13][14][15]

Table 4: Predicted Bioconcentration

| Parameter | Predicted Value | Source |

| Log BCF (Bioconcentration Factor) | 2.53 | [9][10][11] |

A predicted Log BCF of 2.53 suggests a moderate potential for bioconcentration in aquatic organisms. This is consistent with its high LogP value.

Ecotoxicity Summary

Conclusion

The environmental fate of 2-Ethylnonanoic acid is characterized by low to moderate mobility in soil, a moderate potential for bioconcentration in aquatic organisms, and a predicted resistance to ready biodegradation. Abiotic degradation pathways such as hydrolysis and direct photolysis are not expected to be significant. The primary route of its ultimate degradation is likely to be microbial metabolism via pathways such as β-oxidation, although this process may be slow. The lack of direct experimental data for many of the key environmental endpoints highlights the need for further research to accurately assess the environmental risk of this compound. The QSAR predictions and read-across data presented in this guide provide a valuable preliminary assessment for researchers and environmental risk assessors.

References

-

EPA. (n.d.). Nonanoic acid, 2-ethyl- - Substance Details - SRS. U.S. Environmental Protection Agency. Retrieved from [Link]

-

NICEATM. (2025, June 30). OPERA. National Toxicology Program. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl nonanoic acid, 14276-84-7. Retrieved from [Link]

-

Mansouri, K., et al. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints. Journal of Cheminformatics, 10(1), 10. [Link]

-

Mansouri, K., Grulke, C., Judson, R., & Williams, A. (2018). OPERA models for predicting physicochemical properties and environmental fate endpoints. [Link]

-

U.S. EPA. (2021, August 9). OPERA models for predicting physicochemical properties and environmental fate endpoints. data.gov. [Link]

-

Cassani, S., & Kovarich, S. (2013). Quantitative structure-activity relationship models for ready biodegradability of chemicals. Environmental Science and Pollution Research, 20(10), 7051-7063. [Link]

-

Williams, A. J., et al. (2017). OPERA: A QSAR tool for physicochemical properties and environmental fate predictions. ResearchGate. [Link]

-

Basak, S. C., et al. (2014). Predicting the Bioconcentration Factor of Highly Hydrophobic Organic Chemicals. SAR and QSAR in Environmental Research, 25(10), 839-853. [Link]

-

LookChem. (n.d.). Cas 14276-84-7, 2-ETHYLNONANOIC ACID. Retrieved from [Link]

-

Gramatica, P., et al. (2012). Classification of biodegradable materials using QSAR modeling with uncertainty estimation. SAR and QSAR in Environmental Research, 23(7-8), 655-670. [Link]

-

PubChem. (2023). Nonanoic acid, 2-ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. EPA. (2025, October 24). CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. EPA. (2025, May 19). CompTox Chemicals Dashboard Resource Hub. Retrieved from [Link]

-

Gamberger, D., & James, R. (2004). Evaluation of Artificial Intelligence Based Models for Chemical Biodegradability Prediction. Molecules, 9(12), 1058-1068. [Link]

-

Roy, K., et al. (2018). In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides. Environmental Science and Pollution Research, 25(33), 33493-33507. [Link]

-

Pavan, M., & Worthington, S. E. (2008). QSAR models for ready biodegradability of chemicals. SAR and QSAR in Environmental Research, 19(5-6), 473-495. [Link]

-

Gadaleta, D., et al. (2016). Qualitative consensus of QSAR ready biodegradability predictions. SAR and QSAR in Environmental Research, 27(10), 835-851. [Link]

-

Roy, K., et al. (2022). Intelligent consensus predictions of bioconcentration factor of pharmaceuticals using 2D and fragment-based descriptors. Environment International, 170, 107625. [Link]

-

Pleil, J. D., et al. (2020). Using the US EPA CompTox Chemicals Dashboard to interpret targeted and non-targeted GC–MS analyses from human breath and other biological media. Journal of Breath Research, 14(4), 047103. [Link]

-

Papa, E., et al. (2015). Evaluation and comparison of benchmark QSAR models to predict a relevant REACH endpoint: The bioconcentration factor (BCF). Environmental Research, 137, 398-407. [Link]

-

Papa, E., et al. (2015). Evaluation and comparison of benchmark QSAR models to predict a relevant REACH endpoint: The bioconcentration factor (BCF). ResearchGate. [Link]

-

U.S. EPA. (2025, July 1). Chemicals Dashboard Help: Basic Search. Retrieved from [Link]

-

Golbamaki, N., et al. (2023). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Sobańska, A. W., et al. (2021). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Al-Shorgan, A. Y., et al. (2024). Investigating QSAR models for Chemical Warfare Agents: Biological, Biochemical, and Environmental Perspectives. ResearchGate. [Link]

-

Chen, L., et al. (2021). Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO) Feature Selection Approach. Molecules, 26(16), 4945. [Link]

-

Grisoni, F., et al. (2025). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. ChemRxiv. [Link]

Sources

- 1. Nonanoic acid, 2-ethyl- | C11H22O2 | CID 85709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. lookchem.com [lookchem.com]

- 4. Quantitative structure-activity relationship models for ready biodegradability of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classification of biodegradable materials using QSAR modeling with uncertainty estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. OPERA [ntp.niehs.nih.gov]

- 10. OPERA models for predicting physicochemical properties and environmental fate endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. Intelligent consensus predictions of bioconcentration factor of pharmaceuticals using 2D and fragment-based descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation and comparison of benchmark QSAR models to predict a relevant REACH endpoint: The bioconcentration factor (BCF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]